molecular formula C15H14O4 B12804321 6-(2-Oxiranylmethoxy)-2,3-dihydrocyclopenta(b)chromen-9(1H)-one CAS No. 84229-44-7

6-(2-Oxiranylmethoxy)-2,3-dihydrocyclopenta(b)chromen-9(1H)-one

Cat. No.: B12804321
CAS No.: 84229-44-7
M. Wt: 258.27 g/mol
InChI Key: QBJYPNNFXLNYRS-UHFFFAOYSA-N
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Description

6-(2-Oxiranylmethoxy)-2,3-dihydrocyclopenta(b)chromen-9(1H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a chromenone core fused with a cyclopentane ring and an oxirane (epoxide) group attached via a methoxy linker. Its intricate structure suggests a range of chemical reactivity and biological activity, making it a subject of interest in synthetic chemistry and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Oxiranylmethoxy)-2,3-dihydrocyclopenta(b)chromen-9(1H)-one typically involves multiple steps, starting from readily available precursors. One common route includes:

    Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic or basic conditions to form the chromenone structure.

    Cyclopentane Ring Formation: The chromenone intermediate undergoes cyclization with a suitable reagent, such as a Grignard reagent, to introduce the cyclopentane ring.

    Epoxide Introduction: The final step involves the epoxidation of an allylic alcohol or alkene precursor using a peracid (e.g., m-chloroperbenzoic acid) to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring or the chromenone core, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amino or thioether derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 6-(2-Oxiranylmethoxy)-2,3-dihydrocyclopenta(b)chromen-9(1H)-one serves as a versatile intermediate for the synthesis of more complex molecules

Biology

Biologically, this compound has potential as a pharmacophore due to its structural similarity to bioactive natural products. It may exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. Its ability to interact with biological targets, such as enzymes or receptors, could lead to the development of new drugs for treating diseases like cancer or inflammatory disorders.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals, including agrochemicals and materials with specific properties. Its unique structure may impart desirable characteristics to these products, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-(2-Oxiranylmethoxy)-2,3-dihydrocyclopenta(b)chromen-9(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the chromenone core may interact with cellular pathways involved in oxidative stress or inflammation, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Oxiranylmethoxy)-2,3-dihydrobenzofuran-9(1H)-one: Similar structure but with a benzofuran core instead of chromenone.

    6-(2-Oxiranylmethoxy)-2,3-dihydroindole-9(1H)-one: Contains an indole core, offering different biological activity.

    6-(2-Oxiranylmethoxy)-2,3-dihydroquinoline-9(1H)-one: Features a quinoline core, which may affect its reactivity and applications.

Uniqueness

The uniqueness of 6-(2-Oxiranylmethoxy)-2,3-dihydrocyclopenta(b)chromen-9(1H)-one lies in its combination of a chromenone core with a cyclopentane ring and an oxirane group. This structural arrangement provides a distinct set of chemical properties and biological activities, differentiating it from other similar compounds. Its potential for diverse chemical modifications and biological interactions makes it a valuable compound for research and industrial applications.

Properties

CAS No.

84229-44-7

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

6-(oxiran-2-ylmethoxy)-2,3-dihydro-1H-cyclopenta[b]chromen-9-one

InChI

InChI=1S/C15H14O4/c16-15-11-2-1-3-13(11)19-14-6-9(4-5-12(14)15)17-7-10-8-18-10/h4-6,10H,1-3,7-8H2

InChI Key

QBJYPNNFXLNYRS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)OC3=C(C2=O)C=CC(=C3)OCC4CO4

Origin of Product

United States

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